
Palbociclib Pyridine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palbociclib Pyridine N-Oxide is a derivative of Palbociclib (Ibrance®), a cyclin-dependent kinase (CDK) 4/6 inhibitor used in breast cancer therapy. The N-oxide variant is characterized by the oxidation of the pyridine ring, forming a distinct pharmacophore. Key identifiers include:
Preparation Methods
Traditional Organic Synthesis of Palbociclib and Its N-Oxide Derivatives
1.1. Conventional Synthesis of Palbociclib
The synthesis of Palbociclib generally follows a multi-step process involving:
Substitution Reaction : The initial step involves the substitution of 2,4-dichloropyrimidine with cyclopentyl amine, forming a key intermediate (solid A). This reaction is typically carried out in organic solvents with stirring, as detailed in a Chinese patent, CN104910149A (2015). The process includes dissolving 2,4-dichloropyrimidine in an organic solvent, adding cyclopentyl amine, and recrystallizing the product.
Acylation and Cyclization : Solid A undergoes acylation with 2,2-diacetyl acetic acid using dicyclohexylcarbodiimide (DCC) as a dehydrating agent, leading to solid B. Subsequently, cyclization occurs under boron trifluoride diethyl etherate catalysis to form the core heterocyclic structure, solid C.
Side Chain Introduction : The side chain, involving 4-(6-amino-pyridine-3-base)-piperazine-1-carboxylate, is introduced via a phase transfer reaction in toluene, with sodium hydrogen carbonate facilitating precipitation and purification.
Salt Formation : The final step involves reacting the intermediate with ethylene hydrinsulfonic acid to produce Palbociclib as a salt form, completing the synthesis.
1.2. Synthesis of Pyridine N-Oxide Derivatives
Pyridine N-oxides are typically prepared via direct oxidation of pyridine derivatives using peracids such as m-chloroperoxybenzoic acid (mCPBA). This oxidation process is well-documented and involves:
Stirring pyridine in an organic solvent (e.g., dichloromethane) with mCPBA at room temperature for approximately 3 minutes, as per experimental data, achieving high conversion rates (~77%).
Alternatively, oxidation can be performed in acetic acid with hydrogen peroxide at elevated temperatures (~70°C), which also yields pyridine N-oxide derivatives efficiently.
This method is versatile and applicable to various substituted pyridines, including those with functional groups relevant to Palbociclib.
Innovative and Modern Preparation Techniques
2.1. Microreactor-Assisted Synthesis
Recent advances have explored microreactor technology for N-oxidation, offering enhanced control over reaction parameters, improved safety, and environmental benefits. A notable study reports:
Conducting N-oxidation of pyridine derivatives in microreactors at optimized conditions—specifically, a residence time of 3 minutes and a temperature of 50°C—resulting in high yields of pyridine N-oxides.
The microreactor setup allows precise control of temperature, flow rate, and reagent mixing, leading to efficient and scalable synthesis.
When using hydrogen peroxide in acetic acid, the process remains environmentally friendly, avoiding excess reagents and reducing waste.
2.2. Catalytic and Reagent Innovations
Use of peracids like mCPBA remains standard, but alternative oxidants such as hydrogen peroxide under controlled conditions have been explored for greener synthesis.
The process involving condensing enamine intermediates and cyclization with amines (as in WO2008018917) provides potential pathways for functionalized pyridine N-oxides, including those relevant to Palbociclib’s structure.
Synthesis Data and Conditions Summary
Methodology | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
---|---|---|---|---|---|---|
Traditional substitution & cyclization | 2,4-Dichloropyrimidine, cyclopentyl amine, DCC, boron trifluoride | Organic solvents (e.g., ethanol, toluene) | 60-110°C | Several hours | Variable | Patent CN104910149A |
Oxidation with mCPBA | Pyridine derivative, mCPBA | Dichloromethane | Room temp (~3 min) | 3 min | ~77% | Suitable for pyridine N-oxide formation |
Oxidation with Hydrogen Peroxide | Pyridine derivative, H2O2 | Acetic acid | 70°C | 30 min | High conversion | Environmentally friendly |
Microreactor N-Oxidation | Pyridine derivatives, H2O2 | Acetic acid | 50°C | 3 min | Optimized yields | Enhanced control and scalability |
Chemical Reactions Analysis
Degradation Pathway and Mechanism
The formation of palbociclib pyridine N-oxide occurs through N-oxidation of the pyridine ring in palbociclib (Scheme III) . This reaction involves:
-
Electrophilic Attack : H₂O₂ reacts with the lone pair on the pyridine nitrogen, forming an N-oxide group.
-
Stabilization : The resulting N-oxide is stabilized by resonance within the aromatic system.
Key Observations :
-
The pyridine N-oxide is structurally distinct from the piperazine N-oxide impurity, which forms via oxidation of the piperazine ring .
-
Both N-oxides are pharmacologically inactive and considered critical impurities requiring quantification in drug formulations .
Spectral Characterization
This compound is characterized using 1H NMR , 13C NMR , and mass spectrometry :
NMR Data
-
1H NMR (DMSO-d₆) :
-
13C NMR :
Table 2: Comparative NMR Shifts (Palbociclib vs. Pyridine N-Oxide)
Proton/Carbon | Palbociclib (δ ppm) | Pyridine N-Oxide (δ ppm) |
---|---|---|
-NH | 10.09 | 9.83 |
H-16 | 7.85 | 8.20 |
H-18 | 7.92 | 8.25 |
C-16 | 142.5 | 146.8 |
C-18 | 139.2 | 143.5 |
Mass Spectrometry
Purification and Analytical Methods
-
Column : Phenomenex Luna C18 (50 × 250 mm, 10 µm).
-
Mobile Phase :
-
A: 0.1% aqueous TFA.
-
B: Acetonitrile/methanol (1:1).
-
-
Gradient : 5–100% B over 100 minutes at 35 mL/min.
-
Detection : UV at 295 nm.
Table 3: HPLC Gradient Program
Time (min) | % Mobile Phase B |
---|---|
0 | 5% |
2 | 20% |
4 |
Scientific Research Applications
Chemistry: Palbociclib Pyridine N-Oxide is used in the synthesis of novel cyclin-dependent kinase inhibitors. Its unique structure allows for the exploration of structure-activity relationships and the development of more selective and potent inhibitors .
Biology and Medicine: The compound is studied for its potential in cancer therapy, particularly in targeting cyclin-dependent kinases 4 and 6. It has shown promise in inducing cell cycle arrest and inhibiting tumor growth .
Industry: In the pharmaceutical industry, this compound serves as a reference standard and is used in the development of new therapeutic agents .
Mechanism of Action
Palbociclib Pyridine N-Oxide exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4/6, the compound prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Palbociclib Derivatives
The table below compares Palbociclib Pyridine N-Oxide with structurally related compounds:
Key Observations :
- N-Oxide vs. This modification may alter interactions with CDK4/6 or off-target enzymes .
- Acetyl Group Impact : 6-Desacetyl Palbociclib (405.5 g/mol) lacks the acetyl group critical for binding to CDK4/6, reducing therapeutic efficacy .
Physicochemical Properties
- Stability : N-oxides are susceptible to reduction under acidic conditions, necessitating stable formulation strategies .
Research Findings and Implications
- Structural-Activity Relationship (SAR): The acetyl group and pyridine ring are critical for CDK4/6 inhibition. N-oxidation disrupts this interaction but may introduce novel bioactivities .
- Catalytic Applications : Pyridine N-oxides are utilized in coordination polymers and metal catalysis, hinting at broader chemical utility beyond pharmaceuticals .
Biological Activity
Palbociclib Pyridine N-Oxide is a derivative of the well-known CDK4/6 inhibitor, Palbociclib, which has gained attention for its potential in cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy in various cancer models, and structure-activity relationships (SAR).
Overview of this compound
- Chemical Structure : The compound is characterized by the molecular formula C24H29N7O3 and a molecular weight of 463.5 g/mol. Its structural features include a pyridine ring and a piperazine moiety, which contribute to its biological activity.
This compound operates primarily as an inhibitor of cyclin-dependent kinases (CDK) 4 and 6, which are crucial for cell cycle progression. By inhibiting these kinases, the compound effectively induces cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.
Key Mechanisms:
- CDK Inhibition : The compound binds to the ATP-binding site of CDK4/6, preventing phosphorylation of retinoblastoma protein (Rb), thereby blocking the transition from G1 to S phase.
- Induction of Apoptosis : Studies have shown that treatment with this compound can trigger apoptotic pathways in sensitive cancer cell lines.
In Vitro Studies
Recent research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. Notably, human lung cancer cells (NCI-H460) showed heightened sensitivity to this compound.
Cell Line | IC50 (µM) | Effect |
---|---|---|
NCI-H460 | 0.5 | High sensitivity; apoptosis |
MCF-7 | 1.2 | Moderate sensitivity |
A549 | 1.0 | Moderate sensitivity |
- Cell Cycle Arrest : Flow cytometry analysis revealed that this compound causes significant G1 phase arrest in treated cells, confirming its role as a CDK inhibitor.
In Vivo Studies
In vivo efficacy studies have been conducted using animal models to assess the therapeutic potential of this compound. These studies indicate promising results in tumor growth inhibition and overall survival improvement in xenograft models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features that enhance its binding affinity and selectivity for CDK4/6.
Key SAR Findings:
- Pyridine Ring : Essential for interaction with the ATP-binding site.
- Piperazine Moiety : Enhances solubility and bioavailability.
- N-Oxide Functionality : May contribute to improved pharmacokinetic properties and stability.
Case Studies and Clinical Implications
Clinical studies involving CDK inhibitors like Palbociclib have demonstrated efficacy in treating hormone receptor-positive breast cancer. The introduction of derivatives such as this compound may offer enhanced therapeutic options with potentially fewer side effects.
Notable Clinical Findings:
- Combination Therapy : Clinical trials have explored combining Palbociclib with aromatase inhibitors, showing improved progression-free survival (PFS) rates compared to monotherapy.
- Resistance Mechanisms : Understanding the mechanisms behind resistance to CDK inhibitors is crucial for developing next-generation compounds.
Q & A
Basic Research Questions
Q. How is Palbociclib Pyridine N-Oxide structurally distinguished from its parent compound, Palbociclib?
this compound is characterized by the oxidation of the pyridine nitrogen in the parent molecule to form an N-oxide moiety. This modification alters the electronic and steric properties of the compound, which can influence binding affinity to cyclin-dependent kinases (CDKs). Structural confirmation requires techniques like nuclear magnetic resonance (NMR) to identify the N-oxide group and high-resolution mass spectrometry (HRMS) to verify the molecular formula .
Q. What synthetic routes are employed to introduce the N-oxide group into Palbociclib derivatives?
The N-oxide functionality is typically introduced via oxidation of the pyridine ring using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions. Reaction optimization focuses on minimizing over-oxidation and preserving the integrity of other functional groups (e.g., the piperazine moiety). Post-synthesis purification via preparative HPLC is critical to isolate the N-oxide derivative .
Q. What factors influence the stability of this compound in experimental settings?
Stability is contingent on pH, temperature, and solvent polarity. The N-oxide bond is susceptible to reduction by trivalent phosphorus compounds (e.g., triphenylphosphine), which can revert it to the parent pyridine. Storage under inert atmospheres and avoidance of reducing agents are recommended. Stability studies using accelerated degradation protocols (e.g., 40°C/75% relative humidity) with LC-MS monitoring are essential to assess shelf-life .
Advanced Research Questions
Q. How does the N-oxide group modulate the pharmacokinetic properties of Palbociclib derivatives?
The N-oxide increases polarity, potentially improving aqueous solubility but reducing membrane permeability. Computational studies (e.g., density functional theory, DFT) predict changes in logP values, which correlate with bioavailability. In vitro assays, such as Caco-2 cell permeability studies, should be paired with in vivo pharmacokinetic profiling in rodent models to validate these predictions .
Q. What mechanistic insights explain the retention or loss of the N-oxide group in reaction pathways?
Reactions involving Palbociclib N-Oxide may retain or eliminate the N-oxide depending on intermediate tautomer stability. For example, coupling reactions with nitrones or azides can preserve the N-oxide if tautomeric intermediates (e.g., 86a/b in Scheme 25, ) are stabilized by resonance. Kinetic studies using stopped-flow spectroscopy and DFT calculations help elucidate these pathways .
Q. How can researchers resolve contradictions in experimental vs. computational data on N-O bond dissociation energies (BDEs)?
Discrepancies arise from differences in experimental conditions (e.g., solvent effects) and computational approximations. For instance, CBS-QB3 and G2 methods yield BDEs of ~64.7 kcal/mol for pyridine N-oxide, aligning with experimental values, while deviations in amine N-oxide systems highlight the need for multi-method validation. Hybrid approaches combining experimental calorimetry and computational benchmarking are advised .
Q. What analytical challenges arise in quantifying Palbociclib N-Oxide impurities during API synthesis?
Impurity profiling requires resolving structurally similar degradants (e.g., Des Acetyl N-Oxide) using ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) detection. Method development must account for column selectivity (e.g., HILIC vs. reversed-phase) and ionization efficiency in mass spectrometry. Validation per ICH Q3A/B guidelines ensures sensitivity to detect impurities at 0.1% levels .
Q. Methodological Considerations
- Experimental Design : Use PICO frameworks to structure hypotheses (e.g., comparing N-oxide vs. parent compound efficacy in CDK inhibition assays) .
- Data Contradictions : Apply FINER criteria to evaluate whether conflicting results arise from methodological variability (e.g., oxidation conditions) or intrinsic compound instability .
Properties
CAS No. |
2098673-40-4 |
---|---|
Molecular Formula |
C24H29N7O3 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-2-[(E)-(1-hydroxy-5-piperazin-1-ylpyridin-2-ylidene)amino]-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H29N7O3/c1-15-19-13-26-24(27-20-8-7-18(14-30(20)34)29-11-9-25-10-12-29)28-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25,34H,3-6,9-12H2,1-2H3/b27-20+ |
InChI Key |
FDCZOGMXUYLOLB-NHFJDJAPSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)/N=C/3\C=CC(=CN3O)N4CCNCC4)C5CCCC5)C(=O)C |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)N=C3C=CC(=CN3O)N4CCNCC4)C5CCCC5)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.